Tiagabine 4-carboxy-d9 (hydrochloride)
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Overview
Description
Tiagabine 4-carboxy-d9 (hydrochloride) is a deuterated form of Tiagabine, a compound primarily used as an anticonvulsant medication. It is known for its role in the treatment of partial seizures and is also used in research settings for its unique properties. The molecular formula of Tiagabine 4-carboxy-d9 (hydrochloride) is C20H17D9ClNO2S2, and it has a molecular weight of 421.06 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tiagabine 4-carboxy-d9 (hydrochloride) involves multiple steps, including the introduction of deuterium atoms to enhance its stability and alter its pharmacokinetic properties. The specific synthetic routes and reaction conditions are proprietary and detailed information is typically available in specialized chemical synthesis literature or patents.
Industrial Production Methods
Industrial production of Tiagabine 4-carboxy-d9 (hydrochloride) follows stringent protocols to ensure high purity and consistency. The process involves large-scale chemical synthesis, purification, and quality control measures to meet research and pharmaceutical standards. The exact methods are often proprietary and protected by patents.
Chemical Reactions Analysis
Types of Reactions
Tiagabine 4-carboxy-d9 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Tiagabine 4-carboxy-d9 (hydrochloride) is widely used in scientific research due to its unique properties:
Chemistry: It serves as a model compound for studying deuterium effects in chemical reactions.
Biology: It is used to investigate the role of GABA reuptake inhibitors in neurological processes.
Medicine: Research focuses on its potential therapeutic applications in epilepsy and other neurological disorders.
Mechanism of Action
Tiagabine 4-carboxy-d9 (hydrochloride) exerts its effects by inhibiting the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. By blocking GABA uptake into presynaptic neurons, it increases the availability of GABA for receptor binding on postsynaptic cells. This action enhances GABAergic activity, leading to its anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
Tiagabine: The non-deuterated form, used as an anticonvulsant.
Vigabatrin: Another GABAergic anticonvulsant, but with a different mechanism of action.
Gabapentin: A GABA analog used for similar therapeutic purposes.
Uniqueness
Tiagabine 4-carboxy-d9 (hydrochloride) is unique due to the incorporation of deuterium atoms, which can enhance its metabolic stability and alter its pharmacokinetic profile. This makes it a valuable tool in research and potentially offers advantages in therapeutic applications .
Properties
Molecular Formula |
C20H26ClNO2S2 |
---|---|
Molecular Weight |
421.1 g/mol |
IUPAC Name |
1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]-2,2,3,3,4,5,5,6,6-nonadeuteriopiperidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C20H25NO2S2.ClH/c1-14-7-12-24-18(14)17(19-15(2)8-13-25-19)4-3-9-21-10-5-16(6-11-21)20(22)23;/h4,7-8,12-13,16H,3,5-6,9-11H2,1-2H3,(H,22,23);1H/i5D2,6D2,10D2,11D2,16D; |
InChI Key |
FJFOZETWOKQNSR-AAFHVMDNSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(C1([2H])C(=O)O)([2H])[2H])([2H])[2H])CCC=C(C2=C(C=CS2)C)C3=C(C=CS3)C)([2H])[2H])[2H].Cl |
Canonical SMILES |
CC1=C(SC=C1)C(=CCCN2CCC(CC2)C(=O)O)C3=C(C=CS3)C.Cl |
Origin of Product |
United States |
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